molecular formula C17H16O2 B155195 6-Methoxy-2-phenyl-tetralone CAS No. 1769-84-2

6-Methoxy-2-phenyl-tetralone

Cat. No.: B155195
CAS No.: 1769-84-2
M. Wt: 252.31 g/mol
InChI Key: XSTDIWNKASNIET-UHFFFAOYSA-N
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Description

6-Methoxy-2-phenyl-tetralone is an organic compound with the chemical formula C17H16O2. It is known for its yellow crystalline appearance and is used in various chemical and pharmaceutical applications. The compound is characterized by its methoxy group at the 6th position and a phenyl group at the 2nd position on the tetralone ring structure .

Mechanism of Action

Target of Action

It’s worth noting that this compound has been used as a starting material for the synthesis of various steroidal compounds , which suggests it may interact with steroid receptors or enzymes involved in steroid metabolism.

Mode of Action

It’s known that this compound can be transformed into various derivatives through reactions with other compounds . These reactions could potentially alter the compound’s interactions with its targets, leading to different biological effects.

Biochemical Pathways

Given its use in the synthesis of steroidal compounds , it’s plausible that it may influence pathways related to steroid biosynthesis or metabolism.

Pharmacokinetics

Its physical and chemical properties such as melting point (113-116 °c), boiling point (4299±450 °C), and density (1141±006 g/cm3) suggest that it may have good bioavailability .

Result of Action

It’s known that this compound can be used to synthesize various steroidal compounds , which can have diverse effects on cells, depending on the specific derivative and the cell type.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 6-Methoxy-2-phenyl-tetralone. For instance, its stability may be affected by exposure to light, heat, or moisture . Furthermore, the compound’s action and efficacy could potentially be influenced by factors such as pH, the presence of other compounds, and the specific biological environment in which it’s acting.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxy-2-phenyl-tetralone typically involves the reaction of 6-methoxy-1-tetralone with phenylmagnesium bromide. This reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves several steps, including the preparation of the Grignard reagent and its subsequent reaction with the tetralone .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The compound is often produced in batch reactors with stringent quality control measures to ensure consistency .

Chemical Reactions Analysis

Types of Reactions: 6-Methoxy-2-phenyl-tetralone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

6-Methoxy-2-phenyl-tetralone has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 6-Methoxy-1-tetralone
  • 6-Methoxy-2-tetralone
  • 2-Phenyl-tetralone

Comparison: 6-Methoxy-2-phenyl-tetralone is unique due to the presence of both methoxy and phenyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced stability and reactivity, making it a valuable compound in various applications .

Properties

IUPAC Name

6-methoxy-2-phenyl-3,4-dihydro-2H-naphthalen-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O2/c1-19-14-8-10-16-13(11-14)7-9-15(17(16)18)12-5-3-2-4-6-12/h2-6,8,10-11,15H,7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSTDIWNKASNIET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)C(CC2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20444447
Record name 6-methoxy-2-phenyl-tetralone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20444447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1769-84-2
Record name 6-methoxy-2-phenyl-tetralone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20444447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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